

# Application Notes and Protocols: Investigating the Effect of GSK2807 on H3K4 Methylation

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Compound of Interest		
Compound Name:	GSK2807 Trifluoroacetate	
Cat. No.:	B607806	Get Quote

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## Introduction

GSK2807 is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1][2][3] SMYD3 has been implicated in the regulation of gene transcription and has been found to be overexpressed in various cancers, making it a target for therapeutic development. While early reports suggested that SMYD3 primarily methylates histone 3 at lysine 4 (H3K4), particularly mediating di- and tri-methylation (H3K4me2 and H3K4me3) to activate gene expression, more recent studies have presented conflicting evidence.[3][4] Some research indicates that SMYD3's primary substrate may be non-histone proteins or other histone residues, with negligible effects on global H3K4 methylation levels upon SMYD3 depletion.[5]

These application notes provide an overview of the current understanding of GSK2807's mechanism of action and offer generalized protocols for investigating its effects on H3K4 methylation. It is important to note that while the biochemical activity of GSK2807 against SMYD3 is well-characterized, there is a lack of publicly available quantitative data demonstrating a direct, dose-dependent effect of GSK2807 on H3K4 methylation levels in cellular contexts. Researchers are therefore encouraged to empirically determine the effects of GSK2807 on H3K4 methylation in their specific model systems.

# **Mechanism of Action**

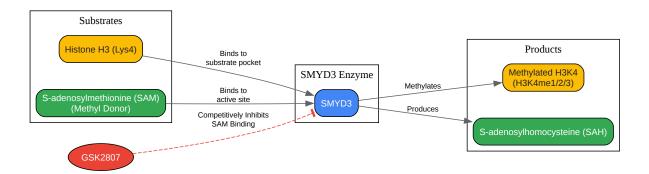




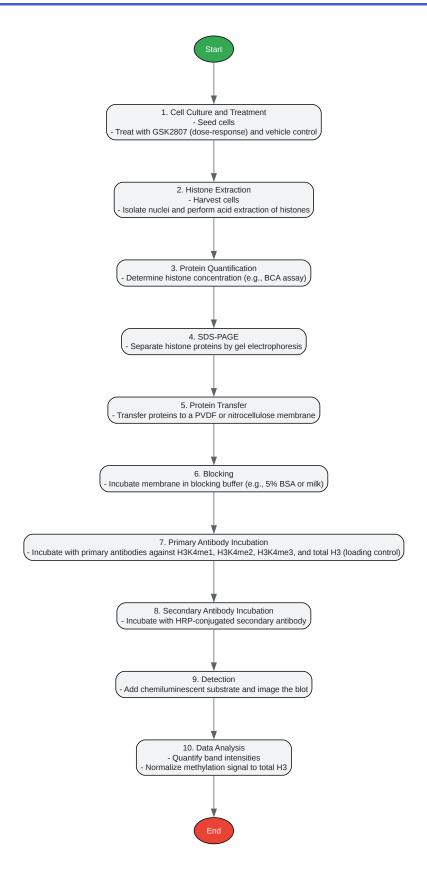


GSK2807 functions as a SAM-competitive inhibitor of SMYD3. By binding to the SAM-binding pocket of SMYD3, GSK2807 prevents the binding of the methyl donor, thereby inhibiting the transfer of a methyl group to SMYD3's substrates.[2] If H3K4 is a substrate of SMYD3 in a given cellular context, GSK2807 would be expected to reduce the levels of H3K4 methylation.

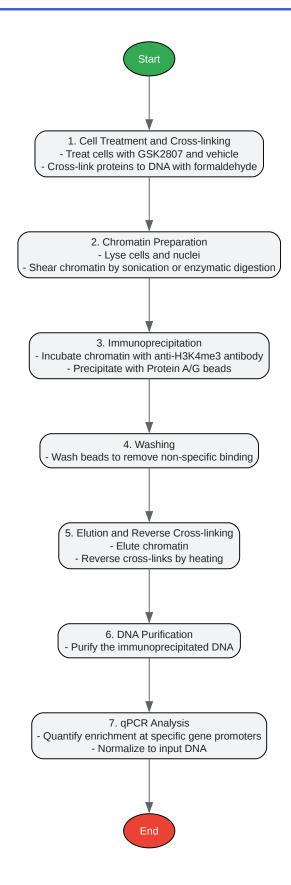












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